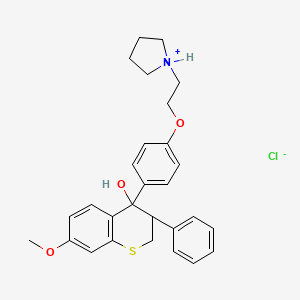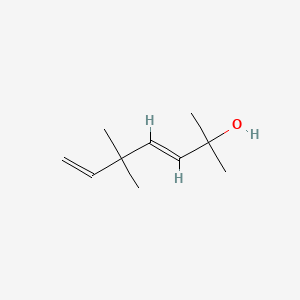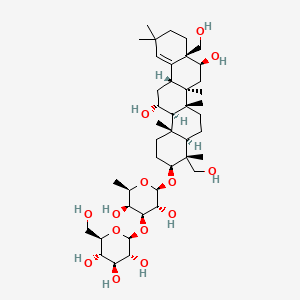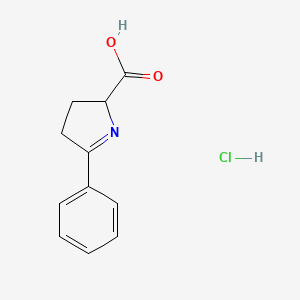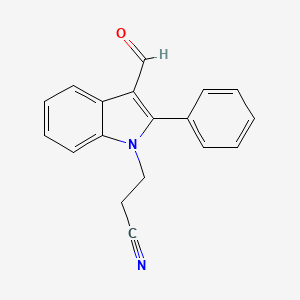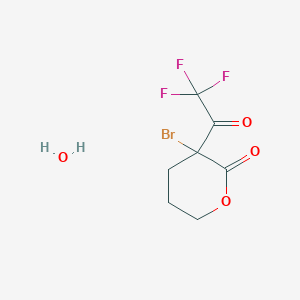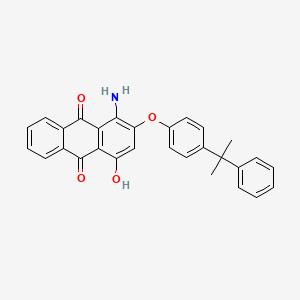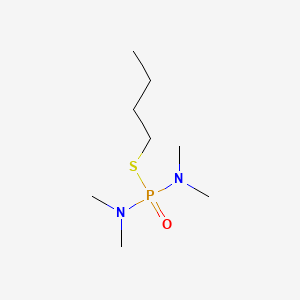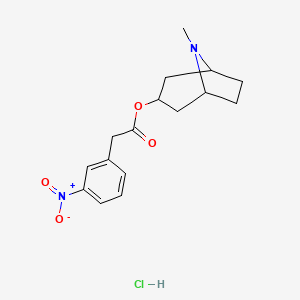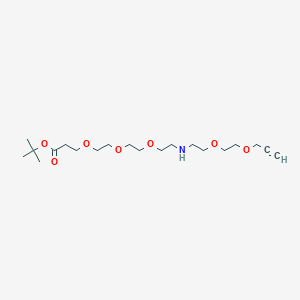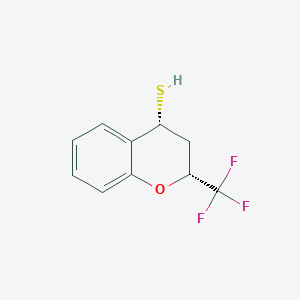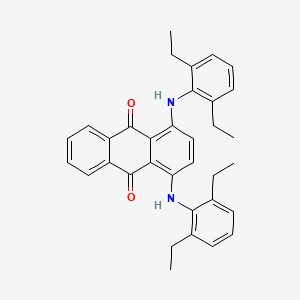
1,4-Bis((2,6-diethylphenyl)amino)anthraquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis((2,6-diethylphenyl)amino)anthraquinone is an organic compound with the molecular formula C₃₄H₃₄N₂O₂. It is known for its applications in various fields, including as a dye and in organic electronics. This compound is characterized by its white to pale yellow crystalline solid appearance and its solubility in organic solvents such as benzene, ethanol, and dichloromethane .
准备方法
Synthetic Routes and Reaction Conditions
1,4-Bis((2,6-diethylphenyl)amino)anthraquinone is typically synthesized through the reaction of 2,6-diethylphenylamine with 1,4-dichloroanthraquinone under acidic conditions. The reaction involves heating the reactants in a suitable solvent, such as toluene, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques .
化学反应分析
Types of Reactions
1,4-Bis((2,6-diethylphenyl)amino)anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The amino groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Substituted anthraquinone derivatives.
科学研究应用
1,4-Bis((2,6-diethylphenyl)amino)anthraquinone has a wide range of applications in scientific research:
Chemistry: Used as a dye and in the synthesis of other organic compounds.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA.
Medicine: Explored for its therapeutic properties, including its role in photodynamic therapy.
Industry: Utilized in organic electronics, such as in the fabrication of organic light-emitting diodes (OLEDs) and photovoltaic cells
作用机制
The mechanism of action of 1,4-Bis((2,6-diethylphenyl)amino)anthraquinone involves its interaction with cellular components. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapies. Additionally, its photodynamic properties allow it to generate reactive oxygen species upon light activation, which can damage cellular structures .
相似化合物的比较
Similar Compounds
- 1,4-Bis((2,6-dibromo-4-methylphenyl)amino)anthraquinone
- 1,4-Bis((p-hydroxyphenethyl)amino)anthraquinone
Uniqueness
1,4-Bis((2,6-diethylphenyl)amino)anthraquinone is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties. This makes it particularly useful in applications such as organic electronics and photodynamic therapy, where precise control over these properties is crucial .
属性
CAS 编号 |
20241-74-1 |
|---|---|
分子式 |
C34H34N2O2 |
分子量 |
502.6 g/mol |
IUPAC 名称 |
1,4-bis(2,6-diethylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C34H34N2O2/c1-5-21-13-11-14-22(6-2)31(21)35-27-19-20-28(36-32-23(7-3)15-12-16-24(32)8-4)30-29(27)33(37)25-17-9-10-18-26(25)34(30)38/h9-20,35-36H,5-8H2,1-4H3 |
InChI 键 |
YDWOAJFKMUQBOU-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=CC=C1)CC)NC2=C3C(=C(C=C2)NC4=C(C=CC=C4CC)CC)C(=O)C5=CC=CC=C5C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


